N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide
Description
N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide, commonly known as pimavanserin, is a synthetic carbamide derivative with a unique pharmacological profile. Structurally, it features a fluorobenzyl group, a 1-methyl-1-oxopiperidin-4-yl moiety, and an isobutoxybenzyl substituent. This compound is a selective serotonin 5-HT2A receptor inverse agonist and antagonist, approved for treating hallucinations and delusions associated with Parkinson’s disease psychosis . Its synthesis emphasizes high chemical purity and yield, as demonstrated in multiple patented processes .
Pimavanserin is often formulated as a hemi-tartrate salt to enhance stability and bioavailability . Crystalline polymorphs (e.g., Form III) and solvates have been characterized to optimize pharmaceutical performance .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O3/c1-19(2)18-32-24-10-6-20(7-11-24)16-27-25(30)28(17-21-4-8-22(26)9-5-21)23-12-14-29(3,31)15-13-23/h4-11,19,23H,12-18H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCOBBRTONMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CC[N+](CC3)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134815-71-6 | |
| Record name | Pimavanserin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMAVANSERIN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DA75VO6C2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactions Analysis
N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed during the synthesis.
Scientific Research Applications
N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for other compounds. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has environmental applications, such as its potential use in pollution control and remediation efforts.
Comparison with Similar Compounds
Target Specificity
- Pimavanserin uniquely targets 5-HT2A receptors , avoiding off-target effects on dopaminergic pathways, which is critical for Parkinson’s patients prone to motor side effects .
- Roflumilast and other PDE4 inhibitors (e.g., cilomilast, piclamilast) modulate cAMP levels via PDE4 inhibition, reducing inflammation in COPD/asthma but often causing nausea due to CNS penetration .
Potency and Selectivity
Pharmaceutical Optimization
- Pimavanserin’s hemi-tartrate salt and polymorphic forms (e.g., Form III) enhance solubility and shelf-life .
- In contrast, PDE4 inhibitors like roflumilast lack well-characterized salt forms in the literature .
Key Research Findings
Pimavanserin’s Clinical Efficacy : Demonstrates significant reduction in psychosis symptoms without worsening motor function in Parkinson’s patients, attributed to its 5-HT2A selectivity .
Roflumilast’s Broad Anti-Inflammatory Action: Suppresses TNF-α, LTB4, and ROS in neutrophils, eosinophils, and monocytes at 2–21 nM concentrations .
Salt Forms : Pimavanserin’s hemi-tartrate and citrate salts improve pharmacokinetics compared to free-base forms .
Biological Activity
N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide, also known as a derivative of the antipsychotic drug Pimavanserin, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 341.41 g/mol. The compound features a fluorobenzyl group, a piperidine moiety, and an isobutoxybenzyl substituent, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 1134815-71-6 |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily involves its interaction with the serotonin receptor system. It acts as a selective inverse agonist at the 5-HT receptor, which is implicated in various neuropsychiatric disorders. This mechanism is particularly relevant in the context of treating conditions such as schizophrenia and Parkinson’s disease psychosis.
Therapeutic Applications
- Antipsychotic Effects : The compound has been studied for its antipsychotic properties, showing efficacy in reducing psychotic symptoms without the typical side effects associated with conventional antipsychotics.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in autoimmune conditions.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
Study 1: Efficacy in Schizophrenia
A clinical trial involving patients with schizophrenia demonstrated that the compound significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved overall symptom management.
Study 2: Neuroprotective Effects
In animal models of Parkinson’s disease, administration of the compound resulted in decreased dopaminergic neuron loss and improved motor function, suggesting a protective role against neurodegeneration.
Study 3: Anti-inflammatory Activity
In vitro studies revealed that this compound inhibited pro-inflammatory cytokine production in activated macrophages, indicating potential utility in treating inflammatory disorders.
Table 2: Summary of Research Findings
| Study | Findings |
|---|---|
| Clinical Trial | Significant reduction in PANSS scores |
| Neuroprotection | Decreased neuron loss in Parkinson's model |
| Anti-inflammatory | Inhibition of cytokine production |
Preparation Methods
Stepwise Preparation Methodology
| Step | Reaction Description | Key Reagents and Conditions | Research Findings and Notes |
|---|---|---|---|
| 1 | Synthesis of 4-isobutoxybenzaldehyde | React 4-hydroxybenzaldehyde with isobutyl bromide in the presence of potassium iodide and potassium carbonate | Use of potassium iodide as catalyst enhances ether formation. DMF solvent reduces degradation, shortens reaction time, improving yield and purity. |
| 2 | Conversion to 4-isobutoxybenzoxime | React 4-isobutoxybenzaldehyde with hydroxylamine (NH2OH), ~1.5 equivalents | Increasing NH2OH reduces residual aldehyde and fluorobenzylamine impurities, enhancing product purity. |
| 3 | Catalytic hydrogenation to 4-isobutoxybenzylamine | Hydrogenation with H2 over Raney-Nickel catalyst in presence of large excess ammonia (13-16 equivalents) | Raney-Ni catalyst reduces imine formation; excess NH3 suppresses aldehyde side-products, improving yield and simplifying workup. |
| 4 | Isolation of 4-isobutoxybenzylamine | Extraction with toluene and base treatment with ~30% NaOH, followed by azeotropic drying | Toluene extraction and azeotropic distillation improve drying and purity of amine intermediate. |
| 5 | Formation of 1-isobutoxy-4-(isocyanatomethyl)benzene (isocyanate) | Reaction of 4-isobutoxybenzylamine with phosgene in toluene solvent under acidic conditions (HCl) | Use of HCl and toluene reduces symmetrical urea by-product formation, increasing isocyanate yield. |
| 6 | Final coupling to form target carbamide | React isocyanate solution with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine at elevated temperature (38-42 °C) in toluene | Higher temperature and toluene solvent reduce unreacted amine, increase coupling efficiency and yield. |
Detailed Reaction Insights and Optimization
Hydrogenation Step: Using Raney-Ni catalyst with excess ammonia is critical to suppress imine and aldehyde impurities. This step simplifies downstream purification and enhances overall yield.
Oxime Formation: The amount of hydroxylamine is optimized to about 1.5 equivalents to ensure complete conversion and reduce residual starting materials.
Use of DMF and KI: Incorporation of DMF as solvent and potassium iodide catalyst during ether formation improves reaction kinetics and product stability.
Phosgene Reaction: The conversion of the amine to isocyanate via phosgene is performed in toluene with HCl to minimize symmetrical urea impurities, which are common side products in carbamide synthesis.
Coupling Reaction Conditions: Elevated temperature (38-42 °C) in toluene solvent facilitates efficient coupling of the isocyanate with the fluorobenzyl amine, improving yield and decreasing unreacted starting materials.
Summary Table of Key Parameters and Outcomes
| Parameter | Optimal Condition | Outcome/Benefit |
|---|---|---|
| Hydroxylamine equivalents | ~1.5 eq | Reduced residual aldehyde and amine impurities |
| Hydrogenation catalyst | Raney-Nickel | Suppressed imine formation, improved yield |
| Ammonia equivalents in hydrogenation | 13-16 eq | Decreased aldehyde formation |
| Solvent for ether formation | DMF + KI catalyst | Reduced degradation, shorter reaction time |
| Extraction solvent | Toluene | Improved drying by azeotropic distillation |
| Phosgene reaction solvent | Toluene + HCl | Reduced symmetrical urea by-products |
| Coupling temperature | 38-42 °C | Increased coupling efficiency and yield |
Research Findings and Industrial Relevance
The method described, particularly the use of Raney-Ni catalyst with excess ammonia and the optimized phosgene reaction conditions, was found to provide significant advantages for large-scale industrial synthesis of the compound.
The crystalline form of the final product exhibits a melting point of approximately 124 °C (DSC peak), indicating good purity and stability suitable for pharmaceutical applications.
The process improvements reduce by-product formation, simplify workup, and increase overall yield, making the synthesis economically viable and scalable.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(4-Fluorobenzyl)-N-(1-methyl-1-oxopiperidin-4-yl)-N'-(4-isobutoxybenzyl)carbamide, and what are their critical reaction conditions?
- Answer : The compound is synthesized via multi-step nucleophilic substitution and carbamide coupling. Key steps include:
- Alkylation of 1-methylpiperidin-4-amine with 4-fluorobenzyl chloride under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .
- Formation of the carbamide bridge by reacting the intermediate with 4-isobutoxybenzyl isocyanate in THF at 0–5°C to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires strict control of stoichiometry and moisture exclusion.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Answer : A combination of spectral and chromatographic methods ensures accuracy:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperidinyl protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₈H₃₅FN₃O₃, calculated 508.27 g/mol).
- X-ray Crystallography : For definitive stereochemical assignment, though crystallization may require slow evaporation from ethanol/water .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Answer : While specific toxicity data for this compound is limited, analogous carbamides exhibit acute oral toxicity (LD₅₀ ~300 mg/kg in rodents) and skin irritation. Recommended precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction intermediates influence the stereochemical outcome of the synthesis?
- Answer : The 1-methyl-1-oxopiperidin-4-yl moiety introduces steric hindrance, favoring axial attack during alkylation. Key intermediates:
| Intermediate | Role in Stereocontrol |
|---|---|
| 4-Fluorobenzyl-piperidinylamine | Planar transition state reduces racemization risk . |
| Isobutoxybenzyl isocyanate | Electron-withdrawing groups stabilize the carbamide bond . |
- Computational modeling (DFT) predicts a 85:15 enantiomeric ratio under optimized conditions, validated by chiral HPLC .
Q. What degradation pathways are observed under accelerated stability testing, and how can they be mitigated?
- Answer : Stress testing (40°C/75% RH, 14 days) reveals:
- Hydrolysis : Cleavage of the carbamide bond in acidic media (pH ≤ 3).
- Oxidation : Piperidinyl N-oxide formation under light exposure.
- Mitigation strategies:
- Formulation : Lyophilized powders stored in amber vials with desiccants.
- Buffering : Use pH 6–7 phosphate buffers in biological assays .
Q. How does structural modification of the isobutoxy group impact biological activity?
- Answer : Comparative studies with analogs show:
Q. What computational methods are effective in predicting receptor-binding modes of this compound?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest:
- Key Interactions : Hydrogen bonding with Tyr187 and π-π stacking with Phe196 in the 5-HT₆ receptor.
- Binding Free Energy : ΔG = -9.8 kcal/mol, correlating with experimental IC₅₀ values .
- Validation requires cryo-EM or co-crystallization studies, which are currently lacking.
Contradictions and Limitations in Current Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
